molecular formula C12H13N B11916180 4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 52751-31-2

4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B11916180
CAS No.: 52751-31-2
M. Wt: 171.24 g/mol
InChI Key: JEECPIREMILUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound features a cyclopentane ring fused to an indole core, with a methyl group attached at the fourth position. Its unique structure makes it a valuable scaffold in synthetic chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method involves the reaction of cyclopentanone, phenylhydrazine hydrochloride, and iodomethane. The reaction is typically carried out under microwave irradiation to expedite the process, resulting in high yields and minimal by-products .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Fischer indolisation–N-alkylation approach is scalable and can be adapted for larger-scale synthesis. The availability of starting materials like cyclopentanone, phenylhydrazine hydrochloride, and iodomethane makes this method feasible for industrial applications.

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

    Dehydration: Acid catalysts such as sulfuric acid or methanesulfonic acid.

Major Products:

    Reduction: 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole.

    Dehydration: Dimeric derivatives of 3-alkyl (aryl)-4-methyl-1,4-dihydrocyclopenta[b]indole.

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole is primarily related to its interaction with biological targets such as serotonin receptors and transporters. The indole core mimics the structure of serotonin, allowing it to bind to these receptors and modulate their activity. This interaction can influence various physiological processes, including mood regulation and neurotransmission .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole’s unique structure, with a methyl group at the fourth position, distinguishes it from other similar compounds. This specific substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

52751-31-2

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

4-methyl-2,3-dihydro-1H-cyclopenta[b]indole

InChI

InChI=1S/C12H13N/c1-13-11-7-3-2-5-9(11)10-6-4-8-12(10)13/h2-3,5,7H,4,6,8H2,1H3

InChI Key

JEECPIREMILUTP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCC2)C3=CC=CC=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.